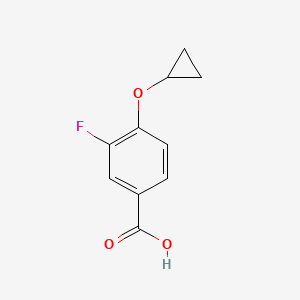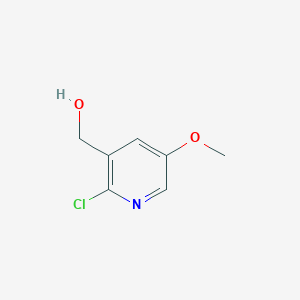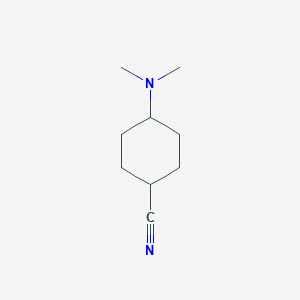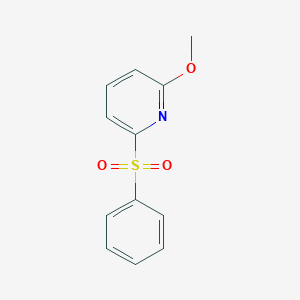![molecular formula C26H27F3N4O8S2 B13927540 Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a cyano group, and a trifluoromethylsulfonyl group. It has been studied for its potential as an antiplatelet agent and its ability to inhibit platelet aggregation .
Méthodes De Préparation
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoromethylsulfonyl group. Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate involves its interaction with the P2Y12 receptor, a key player in platelet aggregation . By binding to this receptor, the compound inhibits the activation of platelets, thereby preventing clot formation. This interaction induces conformational changes in the receptor, which disrupts the signaling pathways involved in platelet activation .
Comparaison Avec Des Composés Similaires
Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate can be compared with other P2Y12 receptor antagonists, such as AZD1283 . While both compounds share a similar mechanism of action, this compound exhibits enhanced metabolic stability and a superior safety profile . Other similar compounds include clopidogrel and ticagrelor, which are also used as antiplatelet agents but differ in their chemical structure and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C26H27F3N4O8S2 |
|---|---|
Poids moléculaire |
644.6 g/mol |
Nom IUPAC |
ethyl 6-[4-[benzylsulfonyl(prop-2-enyl)carbamoyl]piperidin-1-yl]-5-cyano-2-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C26H27F3N4O8S2/c1-3-12-33(42(36,37)17-18-8-6-5-7-9-18)24(34)19-10-13-32(14-11-19)22-20(16-30)15-21(25(35)40-4-2)23(31-22)41-43(38,39)26(27,28)29/h3,5-9,15,19H,1,4,10-14,17H2,2H3 |
Clé InChI |
PKZISFYIBWTCHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)N(CC=C)S(=O)(=O)CC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



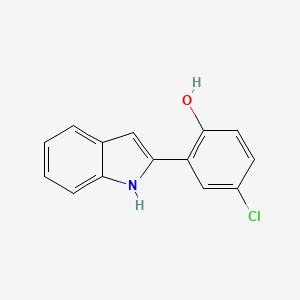
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)

![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
